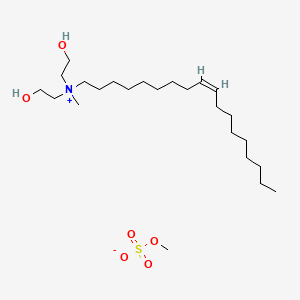
Bis(2-hydroxyethyl)methyloleylammonium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-hydroxyethyl)methyloleylammonium methyl sulphate: is a quaternary ammonium compound with the molecular formula C24H51NO6S and a molecular weight of 481.73 g/mol . It is commonly used in various industrial and scientific applications due to its surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxyethyl)methyloleylammonium methyl sulphate typically involves the reaction of oleyl bromide with N-methyldiethanolamine in the presence of a suitable solvent like acetonitrile . The reaction is carried out at elevated temperatures, around 82°C , to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Bis(2-hydroxyethyl)methyloleylammonium methyl sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted quaternary ammonium compounds .
Scientific Research Applications
Chemistry: In chemistry, bis(2-hydroxyethyl)methyloleylammonium methyl sulphate is used as a surfactant in various reactions and processes. Its ability to reduce surface tension makes it valuable in the formulation of emulsions and dispersions.
Biology: In biological research, this compound is used to study cell membrane interactions and protein solubilization. Its surfactant properties help in the extraction and purification of membrane proteins.
Medicine: In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to form micelles and vesicles can be utilized to encapsulate and deliver therapeutic agents.
Industry: Industrially, this compound is used in the formulation of personal care products, detergents, and cleaning agents. Its surfactant properties enhance the cleaning efficiency and stability of these products.
Mechanism of Action
The mechanism of action of bis(2-hydroxyethyl)methyloleylammonium methyl sulphate primarily involves its surfactant properties. The compound can self-assemble into micelles and vesicles in aqueous solutions, reducing surface tension and facilitating the solubilization of hydrophobic substances . The molecular targets include cell membranes and proteins, where it interacts through hydrophobic and electrostatic interactions .
Comparison with Similar Compounds
- Bis(2-hydroxyethyl)methyloleylammonium chloride
- Oleyl bis(2-hydroxyethyl)methyl ammonium bromide
Comparison: Compared to bis(2-hydroxyethyl)methyloleylammonium chloride and oleyl bis(2-hydroxyethyl)methyl ammonium bromide, bis(2-hydroxyethyl)methyloleylammonium methyl sulphate has unique properties due to the presence of the methyl sulphate group. This group enhances its solubility in water and its ability to form stable micelles and vesicles . Additionally, the methyl sulphate group may impart different reactivity and interaction profiles compared to chloride and bromide analogs .
Properties
CAS No. |
97692-57-4 |
|---|---|
Molecular Formula |
C24H51NO6S |
Molecular Weight |
481.7 g/mol |
IUPAC Name |
bis(2-hydroxyethyl)-methyl-[(Z)-octadec-9-enyl]azanium;methyl sulfate |
InChI |
InChI=1S/C23H48NO2.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(2,20-22-25)21-23-26;1-5-6(2,3)4/h10-11,25-26H,3-9,12-23H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1/b11-10-; |
InChI Key |
WJAAUKLVAAHXDQ-GMFCBQQYSA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC[N+](C)(CCO)CCO.COS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC[N+](C)(CCO)CCO.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


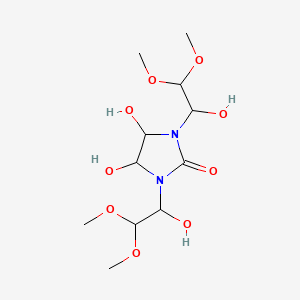
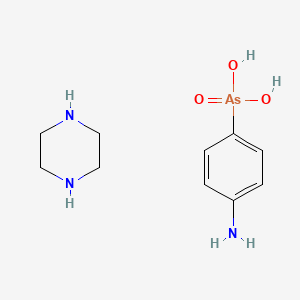

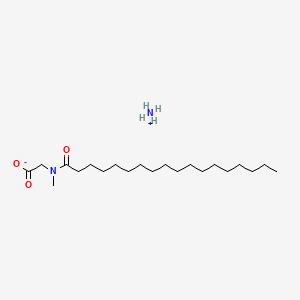
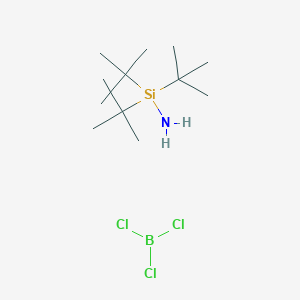
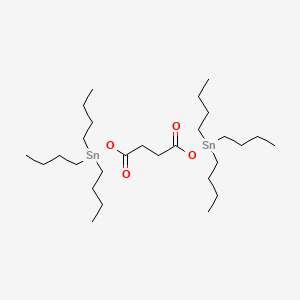
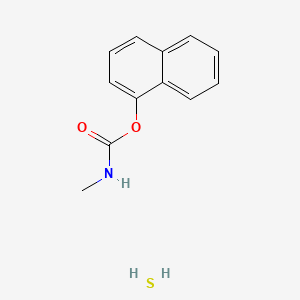
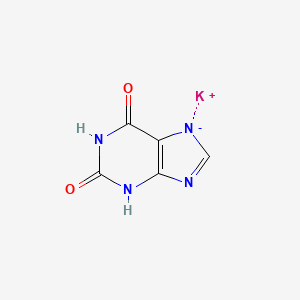
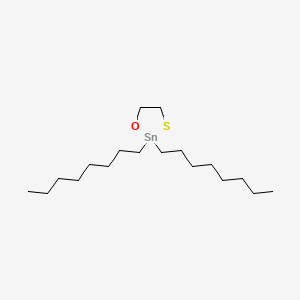
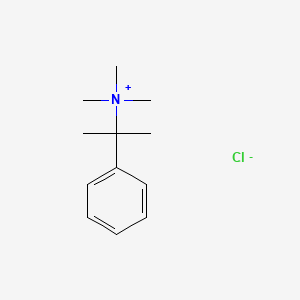

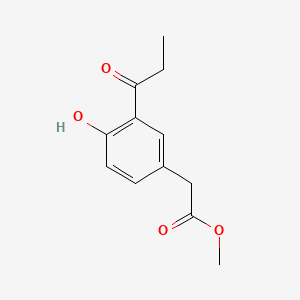

![[4-Allyl-2-methoxyphenoxy]dimethoxymethylsilane](/img/structure/B12674100.png)
